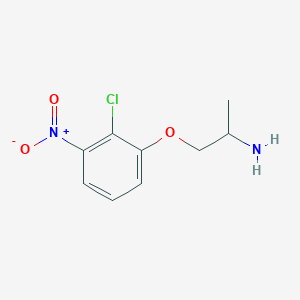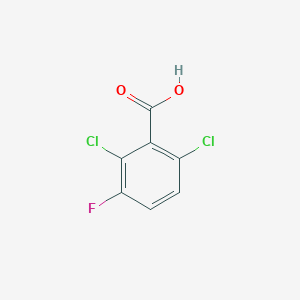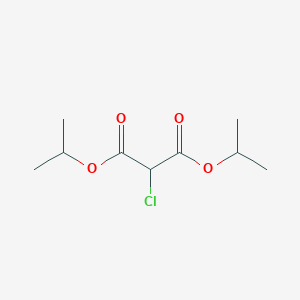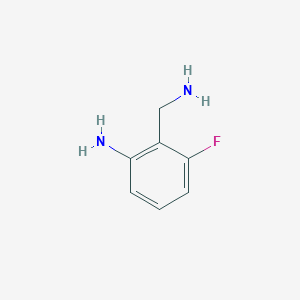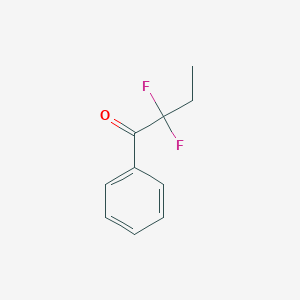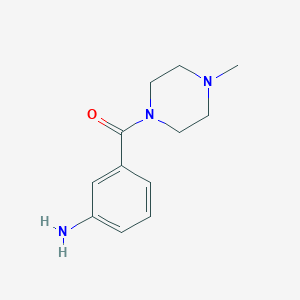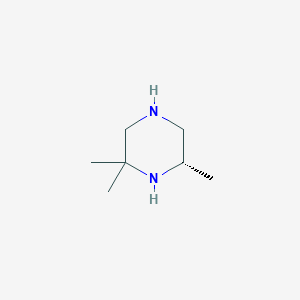![molecular formula C11H5Br2F3N2 B066266 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine CAS No. 180608-06-4](/img/structure/B66266.png)
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent and has shown significant activity in reducing inflammation.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting specific enzymes and pathways involved in cancer growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various cell lines. This compound has also been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine in lab experiments is its low toxicity profile, which makes it a suitable candidate for further studies. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine. One potential direction is to study its effects in animal models to determine its efficacy and safety as a therapeutic agent. Another direction is to further investigate its mechanism of action to identify specific targets and pathways involved in its effects. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been well-established, and studies have shown promising results for its anti-cancer and anti-inflammatory properties. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine has been achieved using various methods. One of the most common methods is the reaction of 4-(trifluoromethyl)phenylboronic acid with 4,6-dibromo-2-chloropyrimidine in the presence of a palladium catalyst. This method yields the desired compound in good yield and purity.
Propiedades
Número CAS |
180608-06-4 |
|---|---|
Nombre del producto |
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine |
Fórmula molecular |
C11H5Br2F3N2 |
Peso molecular |
381.97 g/mol |
Nombre IUPAC |
4,6-dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Br2F3N2/c12-8-5-9(13)18-10(17-8)6-1-3-7(4-2-6)11(14,15)16/h1-5H |
Clave InChI |
ZPVGDTYXDSAAFN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Br)Br)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=CC(=N2)Br)Br)C(F)(F)F |
Sinónimos |
4,6-DIBROMO-2-[4-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



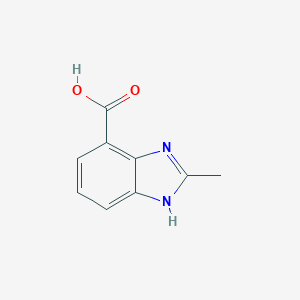
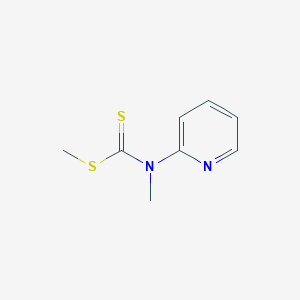


acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
